molecular formula C6H5BrClN B1372642 5-Bromo-4-chloro-2-methylpyridine CAS No. 1003711-85-0

5-Bromo-4-chloro-2-methylpyridine

Cat. No.: B1372642
CAS No.: 1003711-85-0
M. Wt: 206.47 g/mol
InChI Key: HQIJNBFVJKFOAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-4-chloro-2-methylpyridine: is a heterocyclic organic compound with the molecular formula C6H5BrClN . It is a derivative of pyridine, characterized by the presence of bromine, chlorine, and a methyl group attached to the pyridine ring. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Mechanism of Action

Target of Action

5-Bromo-4-chloro-2-methylpyridine is primarily used as a reagent in the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The primary targets of this compound are the organoboron reagents used in the reaction .

Mode of Action

In the Suzuki–Miyaura cross-coupling reaction, this compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura cross-coupling reaction is a key biochemical pathway affected by this compound . This reaction is widely applied in the formation of carbon–carbon bonds, and its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Result of Action

The primary result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This reaction is crucial in various fields, including medicinal chemistry, materials science, and synthetic organic chemistry .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction requires specific conditions, including a palladium catalyst and an organoboron reagent . Additionally, the reaction is generally performed under mild conditions and is tolerant to various functional groups .

Biochemical Analysis

Biochemical Properties

5-Bromo-4-chloro-2-methylpyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with p38α mitogen-activated protein kinase, a serine/threonine kinase that modulates several cellular processes, including the release of pro-inflammatory cytokines like tumor necrosis factor-α and interleukin-1β . The nature of these interactions often involves binding to the active sites of enzymes, thereby influencing their activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the p38α mitogen-activated protein kinase pathway, which is crucial for the cellular response to stress and inflammation . This modulation can lead to changes in gene expression and alterations in cellular metabolism, impacting cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are critical for understanding the compound’s overall impact on cellular function .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. Its stability and degradation are important factors to consider. Studies have shown that the compound remains stable under specific conditions but can degrade over time, leading to changes in its effectiveness . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to significant alterations in cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating inflammatory responses. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal cellular functions . Understanding the dosage threshold is crucial for determining the safe and effective use of this compound in research and therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism within the body. These interactions can affect metabolic flux and alter metabolite levels, influencing the overall metabolic state of the cell . The compound’s metabolism is an essential aspect of its biochemical profile, impacting its efficacy and safety.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It is transported by specific transporters and binding proteins that facilitate its movement across cellular membranes. This transport can affect the compound’s localization and accumulation within different cellular compartments, influencing its activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall effectiveness in modulating cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-chloro-2-methylpyridine typically involves halogenation reactions. One common method is the bromination of 4-chloro-2-methylpyridine using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The starting material, 4-chloro-2-methylpyridine, is subjected to bromination under controlled conditions to ensure high yield and purity. The process may involve continuous flow reactors to optimize reaction efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-4-chloro-2-methylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-4-chloro-2-methylpyridine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound is used to synthesize potential drug candidates, including kinase inhibitors and other bioactive molecules. Its derivatives have shown promise in the treatment of various diseases .

Industry: In the agrochemical industry, this compound is used to develop herbicides, fungicides, and insecticides. Its reactivity and versatility make it a valuable intermediate in the production of these compounds .

Comparison with Similar Compounds

  • 5-Bromo-2-chloro-4-methylpyridine
  • 4-Bromo-2-methylpyridine
  • 3-Bromo-2-chloro-6-methylpyridine

Comparison: 5-Bromo-4-chloro-2-methylpyridine is unique due to the specific positioning of the bromine, chlorine, and methyl groups on the pyridine ring. This unique arrangement influences its reactivity and the types of reactions it can undergo. Compared to similar compounds, it offers distinct advantages in certain synthetic applications, particularly in the formation of complex molecules through coupling reactions .

Properties

IUPAC Name

5-bromo-4-chloro-2-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrClN/c1-4-2-6(8)5(7)3-9-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQIJNBFVJKFOAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00652063
Record name 5-Bromo-4-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003711-85-0
Record name 5-Bromo-4-chloro-2-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00652063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4-chloro-2-methylpyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-4-chloro-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-Bromo-4-chloro-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-Bromo-4-chloro-2-methylpyridine
Reactant of Route 4
5-Bromo-4-chloro-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-Bromo-4-chloro-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-Bromo-4-chloro-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.